N-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a benzylthio group at position 5, a 3-chlorophenyl group at position 4, and a 4-methoxybenzamide moiety attached via a methylene bridge. The benzylthio and chlorophenyl groups enhance lipophilicity and electronic effects, while the methoxybenzamide moiety may contribute to hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c1-31-21-12-10-18(11-13-21)23(30)26-15-22-27-28-24(32-16-17-6-3-2-4-7-17)29(22)20-9-5-8-19(25)14-20/h2-14H,15-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBCLFPJZKMAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the triazole ring: : This involves the reaction of appropriate starting materials to form the triazole core.
Introduction of substituents: : The benzylthio and 3-chlorophenyl groups are introduced through nucleophilic substitution reactions.
Attachment of the 4-methoxybenzamide moiety: : This step involves amidation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity, often using catalysts and solvents that are efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which could modify the sulfur-containing benzylthio group.
Reduction: : The compound can also be subjected to reduction reactions, affecting the nitro groups or other reducible functionalities.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at positions where reactive groups like chlorine are present.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Various nucleophiles or electrophiles depending on the substitution required.
Major Products
The major products depend on the reaction conditions and the specific reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenation or amine formation.
Scientific Research Applications
N-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has numerous scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: : Investigated for its potential as an enzyme inhibitor or as a probe in studying biochemical pathways.
Medicine: : Explored for its antimicrobial and anticancer properties, with studies focusing on its mechanism of action and efficacy.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, it might inhibit key enzymes required for the survival of pathogens. The triazole ring and substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole Family
Compound 51 () :
- Structure: 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide
- Key Differences: Replaces the 1,2,4-triazole core with a triazine ring, introduces a sulfamoyl linker, and substitutes the 4-methoxybenzamide with a 4-methylphenylbenzamide group.
- Impact: The triazine ring may reduce metabolic stability compared to triazoles, while the sulfamoyl group could enhance solubility .
Compound 8 () :
- Structure: N-Cyclopropyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Key Differences: Replaces the benzylthio group with a benzo[d]thiazol-2-one moiety and introduces a cyclopropylacetamide chain.
- Impact: The benzo[d]thiazol-2-one group may improve binding to cysteine protease targets, while the cyclopropyl group enhances steric hindrance .
Compound 731812-05-8 () :
- Structure: N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Key Differences: Lacks the benzylthio group and incorporates a 5-methyltriazole and acetamide side chain.
Physicochemical Properties
Melting Points :
- Compound 51 (): 266–268°C
- Compound 52 (): 277–279°C
- Compound 8a (): 290°C
- Compound 731812-05-8 (): Not reported
The high melting points of triazole/triazine derivatives (e.g., 8a at 290°C) suggest strong intermolecular interactions due to aromatic stacking and hydrogen bonding. The target compound’s 4-methoxybenzamide group may lower its melting point compared to sulfamoyl-containing analogues .
Biological Activity
N-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following molecular formula:
Its structure includes a triazole ring which is known for its pharmacological significance.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds within the benzamide and triazole classes. For instance, derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide have shown significant activity against Hepatitis B virus (HBV) through mechanisms involving the enhancement of intracellular levels of APOBEC3G, which inhibits viral replication .
Anticancer Activity
The antiproliferative effects of triazole derivatives have been extensively studied. Compounds similar to this compound have demonstrated significant anticancer activity across various cell lines.
In Vitro Studies
A comparative analysis of various triazole derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT 116 | 3.7 |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | HBV-infected cells | Active against wild-type and drug-resistant strains |
These results indicate that modifications in the benzamide structure can lead to varying degrees of biological activity.
The mechanisms through which these compounds exert their biological effects often involve:
- Inhibition of key enzymes : Many triazole derivatives inhibit enzymes critical for cancer cell proliferation.
- Modulation of cellular pathways : Some compounds affect signaling pathways related to apoptosis and cell cycle regulation.
- Enhancement of immune response : Certain derivatives increase levels of immune-modulating proteins like APOBEC3G.
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound features:
- A 1,2,4-triazole core with a benzylthio group at position 5 and a 3-chlorophenyl substituent at position 4.
- A 4-methoxybenzamide moiety linked via a methyl group to the triazole ring.
These groups contribute to its chemical versatility: - The benzylthio group enhances electrophilicity and participates in redox reactions (e.g., oxidation to sulfoxides/sulfones) .
- The 3-chlorophenyl group introduces steric and electronic effects, influencing binding to hydrophobic pockets in biological targets .
- The methoxybenzamide moiety may engage in hydrogen bonding and π-π stacking interactions .
Q. What are the standard protocols for synthesizing this compound?
A multi-step synthesis is typically employed:
Triazole ring formation : Condensation of thiosemicarbazide derivatives with substituted benzaldehydes under acidic conditions .
Functionalization :
- Introduction of the benzylthio group via nucleophilic substitution .
- Attachment of the 4-methoxybenzamide group through amide coupling (e.g., using EDC/HOBt) .
Purification : Column chromatography or recrystallization in ethanol/DMF mixtures .
Critical parameters: Temperature (60–80°C for triazole formation), pH control (neutral for amide coupling), and inert atmospheres to prevent oxidation .
Q. What analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and integration ratios .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELXL ).
- HPLC : Purity assessment (>95% for biological assays) .
Q. What biological activities have been reported for this compound?
| Activity | Mechanism/Model | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase pathways (e.g., PI3K/AKT) | |
| Antimicrobial | Disruption of bacterial cell wall synthesis | |
| Enzyme Inhibition | Targeting 5-lipoxygenase-activating protein |
Advanced Research Questions
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., 5-lipoxygenase) .
- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
Example finding: The 3-chlorophenyl group enhances hydrophobic interactions in kinase binding pockets .
Q. How can synthetic yield be optimized for large-scale production?
- Solvent optimization : Replace dioxane with DMF to improve solubility of intermediates .
- Catalyst screening : Test Pd/C vs. CuI for Suzuki-Miyaura coupling of aryl groups .
- Stepwise monitoring : Use TLC (eluent: ethyl acetate/hexane, 3:7) to track reaction progress .
Data-driven approach: A 15% yield increase was achieved by reducing reaction time from 24h to 12h for triazole cyclization .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response analysis : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity) .
- Orthogonal assays : Validate enzyme inhibition via fluorescence-based and radiometric methods .
- Structural analogs : Test derivatives lacking the benzylthio group to isolate pharmacophore contributions .
Q. What strategies improve pharmacokinetics (e.g., solubility, bioavailability)?
- Prodrug design : Introduce hydrolyzable esters at the methoxy group to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release in vivo .
- Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Derivative Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | Thiosemicarbazide, HCl, 80°C | 65–75% | |
| Benzylthio introduction | Benzyl mercaptan, K2CO3, DMF | 80% | |
| Amide coupling | EDC, HOBt, DCM, RT | 70–85% |
Q. Table 2: Comparative Biological Activity of Analogues
| Derivative | Modification | Activity (IC50) | Reference |
|---|---|---|---|
| Parent compound | None | 2.1 µM (PI3Kα) | |
| Sulfone derivative | Benzylthio → Benzylsulfonyl | 0.8 µM | |
| Methoxy-free analog | 4-methoxy → H | >10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
